molecular formula C18H24N2O2 B12524041 4,5-Bis(2-methylbutoxy)benzene-1,2-dicarbonitrile CAS No. 676448-92-3

4,5-Bis(2-methylbutoxy)benzene-1,2-dicarbonitrile

Katalognummer: B12524041
CAS-Nummer: 676448-92-3
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: AZTOILQUMORPAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Bis(2-methylbutoxy)benzene-1,2-dicarbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two 2-methylbutoxy groups attached to a benzene ring, along with two cyano groups at the 1 and 2 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(2-methylbutoxy)benzene-1,2-dicarbonitrile typically involves the reaction of 4,5-dihydroxybenzene-1,2-dicarbonitrile with 2-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of hydroxyl groups with 2-methylbutoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Bis(2-methylbutoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylbutoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines or alcohols depending on the specific conditions.

    Substitution: Compounds with different substituents replacing the 2-methylbutoxy groups.

Wissenschaftliche Forschungsanwendungen

4,5-Bis(2-methylbutoxy)benzene-1,2-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4,5-Bis(2-methylbutoxy)benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5-Dihydroxybenzene-1,2-dicarbonitrile: A precursor in the synthesis of 4,5-Bis(2-methylbutoxy)benzene-1,2-dicarbonitrile.

    4,5-Dimethoxybenzene-1,2-dicarbonitrile: Similar structure but with methoxy groups instead of 2-methylbutoxy groups.

    4,5-Diethoxybenzene-1,2-dicarbonitrile: Contains ethoxy groups instead of 2-methylbutoxy groups.

Uniqueness

This compound is unique due to the presence of 2-methylbutoxy groups, which impart specific steric and electronic properties to the molecule. These properties can influence its reactivity, solubility, and interactions with other molecules, making it distinct from similar compounds.

Eigenschaften

CAS-Nummer

676448-92-3

Molekularformel

C18H24N2O2

Molekulargewicht

300.4 g/mol

IUPAC-Name

4,5-bis(2-methylbutoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C18H24N2O2/c1-5-13(3)11-21-17-7-15(9-19)16(10-20)8-18(17)22-12-14(4)6-2/h7-8,13-14H,5-6,11-12H2,1-4H3

InChI-Schlüssel

AZTOILQUMORPAG-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)COC1=C(C=C(C(=C1)C#N)C#N)OCC(C)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.